3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid

Description

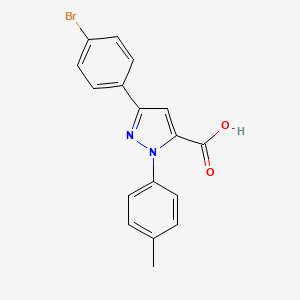

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618098-44-5; synonyms: MFCD05150628, ZINC25762589) is a pyrazole-based heterocyclic compound characterized by a brominated phenyl group at position 3, a p-tolyl (4-methylphenyl) substituent at position 1, and a carboxylic acid functional group at position 5 of the pyrazole ring (Figure 1). Its molecular formula is C₁₇H₁₃BrN₂O₂, with a molecular weight of 357.18 g/mol .

The compound is synthesized via reactions involving aroylpyruvic acid derivatives and substituted hydrazines or thiosemicarbazides, as demonstrated in related pyrazoline syntheses . Single-crystal X-ray diffraction (SC-XRD) analysis confirms its planar pyrazole core and intermolecular hydrogen bonding involving the carboxylic acid group, which stabilizes its crystalline structure .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-16(17(21)22)10-15(19-20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQQXNSVQBRXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-62-8 | |

| Record name | 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include ketones or aldehydes.

Reduction: Products include phenyl derivatives.

Substitution: Products include azides or thiols substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- p-Tolyl vs. Methyl : The p-tolyl group (in the parent compound) provides steric bulk and π-π stacking capabilities, which may enhance binding to aromatic residues in enzyme active sites compared to smaller methyl substituents .

- Trifluoromethyl (CF₃) : The CF₃ group in the trifluoromethyl analog increases metabolic stability and electron-withdrawing effects, favoring agrochemical applications .

Physicochemical Properties

| Property | This compound | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 2.2 |

| Water Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |

| Melting Point (°C) | 215–217 (decomposes) | 190–192 | 175–178 |

Analysis :

- The parent compound’s higher logP (3.8) reflects greater lipophilicity due to the p-tolyl group, favoring passive diffusion across biological membranes .

- The trifluoromethyl analog’s lower logP (2.2) and higher solubility align with its use in aqueous formulations for agrochemicals .

Pharmacological Activity

- Anticancer Activity : Pyrazole-5-carboxylic acid derivatives inhibit kinases (e.g., CDK4/6) and tubulin polymerization. The bromophenyl-p-tolyl variant shows enhanced activity over methyl-substituted analogs due to improved target binding .

- Antimicrobial Activity : The methyl-substituted analog (C₁₁H₉BrN₂O₂) exhibits moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), while the p-tolyl-bromophenyl derivative is less potent, likely due to reduced solubility .

- Enzyme Inhibition : Thiosemicarbazide-functionalized pyrazoles (e.g., 3-(4-bromophenyl)-1-carbamothioylhydrazinyl derivatives) demonstrate urease inhibition (IC₅₀ = 8.2 µM), suggesting the carboxylic acid group’s role in coordinating metal ions in enzyme active sites .

Biological Activity

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid, with the CAS number 618102-62-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H13BrN2O2

- Molecular Weight : 357.2 g/mol

- Structure : The compound contains a pyrazole ring substituted with bromophenyl and p-tolyl groups, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to have significant activity against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 8.7 |

| A549 (Lung Cancer) | 10.4 |

This data suggests that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound also exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A study published in a peer-reviewed journal evaluated the efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that:

- Combination Therapy : When used in combination with conventional chemotherapeutics, this compound enhanced the efficacy of treatments against resistant cancer cell lines.

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.